![molecular formula C5H11NO3 B3012359 3,3-Dimethoxypropanamide CAS No. 6191-92-0](/img/structure/B3012359.png)
3,3-Dimethoxypropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting from commercially available precursors. For instance, the synthesis of 3,3-Dimethoxypropanenitrile, which shares a similar dimethoxy substitution pattern, was achieved from 2-chloro-3-phenylsulfonylpropanenitrile through elimination and addition reactions, with an optimized reaction condition using THF as a solvent and an excess of sodium methoxide in methanol . This method could potentially be adapted for the synthesis of 3,3-Dimethoxypropanamide by incorporating an appropriate amide formation step.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be deduced through various analytical techniques. For example, the structure of 3,4-dimethoxy-7-morphinanone was determined by transforming the product into a known compound, 3,4-dimethoxy-6-morphinanone . Such structural analyses are crucial for confirming the identity of synthesized compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving dimethoxy-substituted compounds are diverse and can lead to various pharmacologically active molecules. For example, the synthesis of (3,4-dimethoxycinnamoyl)-N(1)-agmatine and its analogues involved a biosynthetic strategy, and these compounds were found to exhibit hypotensive effects . The chemical reactivity of the dimethoxy groups is essential in these transformations and can influence the pharmacological profile of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxy-substituted compounds are influenced by the presence of the methoxy groups. These groups can affect the compound's solubility, stability, and reactivity. For instance, N-trifluoroacetyl-3,4-dimethoxy-6-trimethyl-stannylphenethylamine was described as a stable, crystalline, organic-soluble solid, which is important for its use as a precursor in the synthesis of 6-[18F]fluorodopamine . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Industrial Applications
3,3-Dimethoxypropanamide is utilized in various industrial processes, particularly in the production of dyes and adhesives. It serves as an intermediate in the synthesis of commercial bisazobiphenyl dyes, used in coloring textiles, paper, plastics, rubber, and leather. Its role in the production of o-dianisidine diisocyanate, used in isocyanate-based adhesive systems and polyurethane elastomers, is also significant (Morgan, 1990).
Medical Research
While the direct application of this compound in medical research is not explicitly mentioned in the available studies, related compounds like dimethoate have been studied for their effects on thyroid function in mice. These studies investigate how such compounds impact the extrathyroidal conversion of thyroxine to triiodothyronine (Maiti & Kar, 1997).
Environmental Studies
In the context of environmental science, the study of compounds like this compound and its derivatives, such as dimethoate, is crucial for understanding their impact on ecosystems. This includes research on the biodegradation and toxicological profiles of these substances in various environmental contexts.
Agricultural Applications
Related compounds, such as dimethoate, are extensively used in agriculture as insecticides. The research in this field focuses on understanding the environmental and toxicological impacts of these chemicals on non-target organisms, including aquatic life (Narra, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethoxypropanamide are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.
properties
IUPAC Name |
3,3-dimethoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYMZLZUENRNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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